(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine

DPP-4 inhibitor synthesis Omarigliptin manufacturing Process chemistry

(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (CAS 1408229-30-0) is a chiral 4,4-gem-difluorinated pyrrolidine derivative commonly supplied as its dihydrochloride salt with a molecular formula of C₆H₁₂F₂N₂·2HCl and molecular weight of 223.09 g/mol. It is widely recognized as a key chiral amine intermediate in the industrial synthesis of Omarigliptin (MK-3102), a once-weekly DPP-4 inhibitor for type 2 diabetes.

Molecular Formula C6H12F2N2
Molecular Weight 150.17 g/mol
CAS No. 1408229-30-0
Cat. No. B1529556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine
CAS1408229-30-0
Molecular FormulaC6H12F2N2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCN1CC(CC1CN)(F)F
InChIInChI=1S/C6H12F2N2/c1-10-4-6(7,8)2-5(10)3-9/h5H,2-4,9H2,1H3/t5-/m0/s1
InChIKeyDCEFDJSAWWFGRW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

B2B Procurement Guide for (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine CAS 1408229-30-0: Specification, Use, and Differentiation Data


(S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (CAS 1408229-30-0) is a chiral 4,4-gem-difluorinated pyrrolidine derivative commonly supplied as its dihydrochloride salt with a molecular formula of C₆H₁₂F₂N₂·2HCl and molecular weight of 223.09 g/mol . It is widely recognized as a key chiral amine intermediate in the industrial synthesis of Omarigliptin (MK-3102), a once-weekly DPP-4 inhibitor for type 2 diabetes . The compound incorporates strategic 4,4-gem-difluorination that induces distinct conformational effects relevant to medicinal chemistry applications [1].

Why Generic 4,4-Difluoropyrrolidine Building Blocks Cannot Substitute CAS 1408229-30-0 in Omarigliptin Production


Generic substitution fails because this specific compound constitutes a defined, late-stage chiral intermediate in the patented industrial synthesis of Omarigliptin . Alternative 4,4-difluoropyrrolidine derivatives—such as the corresponding (R)-enantiomer (CAS 1267762-72-0), 3,4-difluoro regioisomers, or non-methylated analogs—lack either the required (S)-configuration at the 2-position for downstream stereochemical control or the N-methyl substituent essential for correct coupling reactions [1]. In the context of Omarigliptin manufacturing, substitution with a structurally related analog would necessitate a complete re-validation of the synthetic route, jeopardizing the established stereochemical integrity (>99:1 dr, >99% ee) and multi-kilogram scalability documented for processes employing this precise building block [2].

Quantitative Differentiation of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine vs. Analogs


Target-Specific Intermediacy: (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine as the Documented Omarigliptin Key Intermediate

This compound is explicitly identified as a key chiral amine intermediate in the industrial asymmetric synthesis of Omarigliptin . This direct chemical role represents a critical point of differentiation from other 4,4-difluoropyrrolidine analogs. While related gem-difluorinated pyrrolidines—including the (R)-enantiomer and 3,4-difluoro regioisomers—have been studied for their general conformational properties [1], none have been documented as essential intermediates in a commercially validated active pharmaceutical ingredient (API) manufacturing process. The direct linkage to Omarigliptin's industrial route confers a unique procurement rationale that structurally similar alternatives lack.

DPP-4 inhibitor synthesis Omarigliptin manufacturing Process chemistry

Commercial Availability Form and Purity of (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine CAS 1408229-30-0

The compound is commercially supplied as the dihydrochloride salt (CAS 1408229-30-0), which is the exact form required for downstream coupling in Omarigliptin synthesis [1]. Vendor specifications document a purity of 95.0% . Alternative suppliers report purities up to 98% for the free base form . In contrast, structurally related analogs such as (R)-4,4-difluoropyrrolidine-2-carboxylic acid and 3-fluoropyrrolidine are typically supplied as research-grade building blocks with variable purity specifications and no documented role in validated API manufacturing processes. The defined salt form and purity specifications of this compound enable direct integration into established synthetic protocols without additional salt conversion or purification steps.

Building block procurement Quality control API intermediate

Synthetic Economy: Overall Yield Data for Omarigliptin Route Incorporating CAS 1408229-30-0

A scalable asymmetric synthesis of the Omarigliptin key intermediate—of which (S)-2-aminomethyl-4,4-difluoro-1-methylpyrrolidine is a critical chiral amine component—has been reported with an overall yield of 31.2% over nine steps and has been successfully applied on a multi-kilogram scale [1]. This yield represents a benchmark for evaluating alternative synthetic routes. Competing synthetic approaches to Omarigliptin that employ different intermediates or route designs may achieve different overall yields, but direct quantitative comparison with alternative building blocks is not available in the public domain. The documented multi-kilogram scalability of the process incorporating this specific intermediate distinguishes it from research-scale routes that may lack industrial validation.

Process scale-up Cost of goods Green chemistry

Conformational Bias: 4,4-Gem-Difluoro Substitution vs. Non-Fluorinated and Mono-Fluorinated Pyrrolidines

Quantum chemical analysis of difluorinated pyrrolidines demonstrates that the 4,4-gem-difluoro substitution pattern induces distinct conformational effects not observed in non-fluorinated or mono-fluorinated analogs [1]. Specifically, the gem-difluoro motif at the 4-position exerts a strong conformational bias via anomeric effects (nN→σ*CF electron delocalization) that is particularly important in modulating the energetics of the pyrrolidine ring conformations. In contrast, 3-fluoropyrrolidine exhibits a different conformational profile dominated by distinct stereoelectronic interactions, and 3,4-difluoropyrrolidines (vicinal difluorination) show attenuated conformational bias compared to gem-difluorinated systems [1]. This conformational rigidity is hypothesized to influence molecular recognition and binding in downstream drug candidates, though no direct comparative biological activity data for Omarigliptin intermediates with alternative fluorination patterns are publicly available.

Conformational analysis Fluorine chemistry Medicinal chemistry

Validated Industrial and Research Applications for (S)-2-Aminomethyl-4,4-difluoro-1-methylpyrrolidine (CAS 1408229-30-0)


Industrial-Scale Omarigliptin API Manufacturing

This compound is the designated chiral amine intermediate in the multi-kilogram scale asymmetric synthesis of Omarigliptin, a once-weekly DPP-4 inhibitor [1]. The documented overall yield of 31.2% over nine steps using this specific intermediate provides a validated cost-of-goods baseline for commercial API production [1]. Procurement of this exact compound—in its dihydrochloride salt form with specified purity of 95.0% —is essential for maintaining process consistency and stereochemical integrity (>99:1 dr, >99% ee) in the established manufacturing route.

Process Chemistry Route Optimization and Scale-Up Studies

The availability of detailed process research data—including the 31.2% overall yield and multi-kilogram scalability documentation [1]—makes this compound a benchmark intermediate for evaluating alternative synthetic routes to Omarigliptin. Process chemists can use this baseline to assess whether novel catalytic methods or alternative building blocks offer tangible improvements in step count, yield, or cost relative to the established route incorporating this specific 4,4-gem-difluoropyrrolidine building block.

Conformational Analysis and Fluorinated Scaffold Design in Medicinal Chemistry

The 4,4-gem-difluoro substitution pattern imparts distinct conformational bias via anomeric effects (nN→σ*CF electron delocalization) as established by DFT calculations at the B3LYP-D3BJ/6-311++G** level [1]. This compound serves as an exemplar of gem-difluorinated pyrrolidine conformational control, providing a reference system for medicinal chemists designing fluorinated peptidomimetics where conformational preorganization influences target binding. The contrasting conformational profiles of 3-fluoro- and 3,4-difluoropyrrolidines [1] underscore the value of this specific gem-difluoro motif for structure-activity relationship exploration.

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